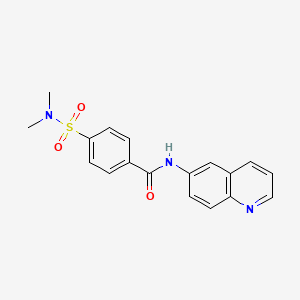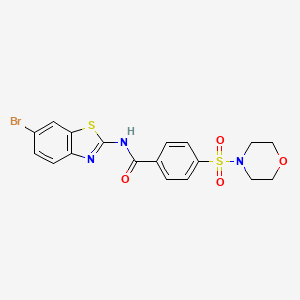![molecular formula C12H22Cl2N2O B6130162 1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride](/img/structure/B6130162.png)
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride is a chemical compound with a molecular formula of C10H16Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzylamino group, an ethylamino group, and a propanol group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride typically involves the reaction of benzylamine with 2-chloroethylamine hydrochloride, followed by the addition of propanol. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The benzylamino and ethylamino groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted benzylamino or ethylamino compounds.
Applications De Recherche Scientifique
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino and ethylamino groups play a crucial role in binding to target molecules, leading to the desired biological or chemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various physiological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzylamino)propan-2-ol: This compound shares the benzylamino and propanol groups but lacks the ethylamino group.
1-(Ethylamino)propan-2-ol: This compound contains the ethylamino and propanol groups but lacks the benzylamino group.
2-(Benzylamino)ethanol: This compound has the benzylamino and ethanol groups but lacks the propanol group.
Uniqueness
1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride is unique due to the presence of both benzylamino and ethylamino groups, which provide it with distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[2-(benzylamino)ethylamino]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-11(15)9-13-7-8-14-10-12-5-3-2-4-6-12;;/h2-6,11,13-15H,7-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYMRZMMZQPCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=CC=C1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6130080.png)
![2-[2-[(E)-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B6130095.png)

![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![Ethyl 1-[3-(oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B6130132.png)
![7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6130136.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)
![(5Z)-3-(4-fluorophenyl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6130141.png)
![4-Bromo-2-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B6130143.png)
![3-[(allylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6130154.png)
![1-Acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6130167.png)
![3-Pyridin-3-yl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propan-1-one](/img/structure/B6130181.png)

![ethyl (E)-2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxybut-2-enoate](/img/structure/B6130194.png)
